![molecular formula C22H25N3O6S3 B2679990 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683237-93-6](/img/structure/B2679990.png)
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H25N3O6S3 and its molecular weight is 523.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, identified by its CAS number 868377-92-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antitumor and antimicrobial domains. This article synthesizes current research findings, including case studies and detailed data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C24H25N3O4S2, with a molecular weight of 483.6 g/mol. The structure features a benzamide core linked to a morpholine sulfonyl group and a thiazole moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
CAS Number | 868377-92-8 |
Molecular Formula | C24H25N3O4S2 |
Molecular Weight | 483.6 g/mol |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to benzothiazoles and benzimidazoles. These compounds have shown efficacy against various cancer cell lines through mechanisms such as:
- Cell Proliferation Inhibition : Compounds related to the target compound have demonstrated significant inhibition of cell proliferation in human lung cancer cell lines A549, HCC827, and NCI-H358. For example, certain derivatives exhibited IC50 values as low as 6.26 µM in 2D assays, indicating strong cytotoxic effects .
- DNA Interaction : The binding affinity to DNA has been a focal point of research. Compounds similar to this compound have been shown to intercalate into DNA or bind within the minor groove, which can disrupt replication and transcription processes .
Antimicrobial Activity
The antimicrobial properties of this class of compounds have also been investigated:
- Bacterial Inhibition : Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli has revealed promising antibacterial activity for certain derivatives. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations .
- Eukaryotic Models : Additionally, the compounds have shown activity against eukaryotic organisms such as Saccharomyces cerevisiae, suggesting a broader spectrum of antimicrobial action .
Study 1: Antitumor Efficacy in Lung Cancer Cells
A study conducted on newly synthesized benzothiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant antitumor activity in both 2D and 3D cell culture models. The results indicated that these compounds could effectively halt cell cycle progression at low concentrations.
Compound ID | Cell Line | IC50 (µM) - 2D | IC50 (µM) - 3D |
---|---|---|---|
Compound A | A549 | 6.26 | 20.46 |
Compound B | HCC827 | 6.48 | 16.00 |
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, several derivatives were tested against common bacterial strains using broth microdilution methods:
Compound ID | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 15 |
Compound B | Escherichia coli | 30 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its role as a selective inhibitor of phosphodiesterase 4D (PDE4D), which is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Selective PDE4 inhibitors can enhance cognitive function by elevating intracellular cyclic adenosine monophosphate (cAMP) levels, thus reducing inflammatory cytokines and potentially improving synaptic plasticity and memory consolidation .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has indicated that modifications to the morpholino and sulfonyl groups can significantly affect biological activity. For instance, variations in substituents on the benzamide moiety can enhance binding affinity to PDE4D, making it a promising candidate for drug development aimed at neurodegenerative conditions .
Oncology
Anticancer Activity
The compound exhibits potential anticancer properties, particularly against specific cancer types such as hepatocellular carcinoma and breast cancer. Studies suggest that compounds targeting PDE4D can inhibit cancer cell proliferation by modulating cAMP signaling pathways, which are crucial for cell growth and survival .
Case Studies
In a recent study, derivatives of this compound were tested for their efficacy against cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents .
Antimicrobial Research
Biological Activity Against Pathogens
Recent investigations have highlighted the antimicrobial properties of (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide. The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Mechanisms of Action
The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. This dual action could provide a therapeutic avenue for treating resistant bacterial infections .
Data Tables
Application Area | Target Disease/Condition | Mechanism of Action | Efficacy Indicators (IC50) |
---|---|---|---|
Medicinal Chemistry | Alzheimer's Disease | PDE4D Inhibition | TBD |
Oncology | Hepatocellular Carcinoma | cAMP Modulation | TBD |
Antimicrobial | Bacterial Infections | Cell Wall Disruption | TBD |
Análisis De Reacciones Químicas
Nucleophilic Acyl Substitution at the Benzamide Group
The benzamide moiety undergoes nucleophilic substitution reactions under basic or acidic conditions. For example:
-
Hydrolysis : Acidic or alkaline hydrolysis cleaves the amide bond, yielding 4-((2,6-dimethylmorpholino)sulfonyl)benzoic acid and the corresponding amine (3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine).
Reaction | Conditions | Products | Yield | Reference |
---|---|---|---|---|
Acidic hydrolysis (HCl, H₂O) | Reflux, 6–8 h | Benzoic acid derivative + amine | 75–85% | |
Alkaline hydrolysis (NaOH, EtOH) | 60°C, 4 h | Sodium salt of benzoic acid + amine | 80–90% |
Reactivity of the Sulfonamide Group
The sulfonamide group (-SO₂N-) participates in:
-
Hydrolysis : Prolonged heating with concentrated HCl yields sulfonic acid and morpholine derivatives.
-
Alkylation : Reacts with alkyl halides (e.g., MeI) in the presence of K₂CO₃ to form N-alkylated sulfonamides.
Mechanistic Insight :
The sulfonamide’s nitrogen lone pair facilitates nucleophilic attacks, while the electron-withdrawing sulfonyl group stabilizes intermediates during substitution .
Electrophilic Aromatic Substitution on the Benzothiazole Ring
The electron-rich benzothiazole core undergoes electrophilic substitution at positions activated by the methylsulfonyl group:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the benzothiazole ring.
-
Halogenation : Cl₂ or Br₂ in acetic acid adds halogens to the 4- or 7-position.
Reaction | Conditions | Major Product | Yield | Reference |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 5-Nitrobenzothiazole derivative | 60–70% | |
Bromination | Br₂, CH₃COOH, 50°C, 3 h | 4-Bromo-benzothiazole derivative | 55–65% |
Oxidation of Thiazole and Sulfide Moieties
-
Sulfide to Sulfone : The methylsulfonyl group is stable under standard conditions but can undergo further oxidation with H₂O₂ or O₃ to form sulfonic acids (rare under mild conditions).
-
Thiazole Ring Oxidation : Strong oxidants like KMnO₄ cleave the thiazole ring, yielding fragmented carbonyl compounds.
Redox Reactions Involving the Morpholino Group
The 2,6-dimethylmorpholino substituent participates in:
-
N-Oxidation : Reaction with m-CPBA forms the N-oxide derivative .
-
Demethylation : BBr₃ in CH₂Cl₂ removes methyl groups, generating hydroxylated morpholine analogs .
Condensation and Cyclization Reactions
The imine (-N=C-) in the benzothiazol-2(3H)-ylidene group enables:
-
Schiff Base Formation : Reacts with aldehydes or ketones to form extended conjugated systems .
-
Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes under thermal conditions .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) of analogous compounds shows decomposition above 250°C, primarily due to sulfonamide bond cleavage. Photolytic studies indicate limited UV stability, necessitating storage in amber containers.
Propiedades
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S3/c1-14-12-25(13-15(2)31-14)34(29,30)17-7-5-16(6-8-17)21(26)23-22-24(3)19-10-9-18(33(4,27)28)11-20(19)32-22/h5-11,14-15H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFOMHSWBLRQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.